Cas no 4516-10-3 (Benzene, 2-cyclohexyl-1,3,5-trimethyl-)

Benzene, 2-cyclohexyl-1,3,5-trimethyl- structure
4516-10-3 structure
Product Name:Benzene, 2-cyclohexyl-1,3,5-trimethyl-
CAS No:4516-10-3
MF:C15H22
MW:202.335184574127
CID:1516714
PubChem ID:608751
Update Time:2025-04-21

Benzene, 2-cyclohexyl-1,3,5-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-cyclohexyl-1,3,5-trimethyl-
    • DTXSID80346014
    • cyclohexylmesitylene
    • 2-Cyclohexyl-1,3,5-trimethylbenzene
    • CFNYHCFRIHOKHX-UHFFFAOYSA-N
    • 4516-10-3
    • 13,5-Trimethyl-2-cyclohexylbenzene
    • 2-Cyclohexyl-1,3,5-trimethylbenzene #
    • Inchi: 1S/C15H22/c1-11-9-12(2)15(13(3)10-11)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3
    • InChI Key: CFNYHCFRIHOKHX-UHFFFAOYSA-N
    • SMILES: C1(C2C(C)=CC(C)=CC=2C)CCCCC1

Computed Properties

  • Exact Mass: 202.17226
  • Monoisotopic Mass: 202.172150702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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